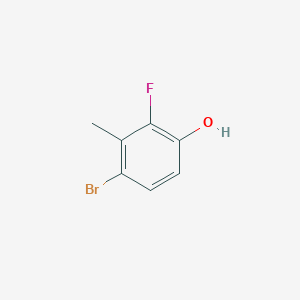

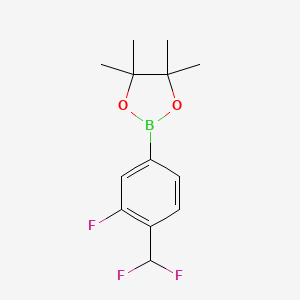

4-Bromo-2-fluoro-3-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-fluoro-3-methylphenol is a halogenated phenolic compound that is of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 4-Bromo-2-fluoro-3-methylphenol, they do provide insights into similar brominated and fluorinated phenolic compounds, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related fluorophenol compounds has been described using nucleophilic labelling methods starting from precursors such as 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, followed by deprotection to yield the desired fluorophenol . Similarly, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized through condensation reactions with aromatic aminophenols, followed by oxidative polycondensation reactions . These methods suggest potential synthetic routes that could be adapted for the synthesis of 4-Bromo-2-fluoro-3-methylphenol.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds has been characterized using techniques such as X-ray single-crystal diffraction, which provides detailed information on the crystalline structure and molecular geometry . Density functional theory (DFT) calculations have been used to compare the experimental data with theoretical models, confirming the accuracy of the DFT method in reproducing the structure of these compounds .

Chemical Reactions Analysis

The reactivity of brominated phenolic compounds has been explored through various chemical reactions. For instance, the photolysis of 4-bromophenol has been studied, revealing insights into the dynamics of H atom loss processes and the importance of O-H bond fission . Additionally, the interactions between brominated phenolic compounds and DNA bases have been investigated using methods such as electrophilicity-based charge transfer (ECT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated phenolic compounds have been extensively studied. These include thermal, optical, electrochemical, and fluorescent properties, which have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, SEC, cyclic voltammetry (CV), and fluorescence analyses . The effects of substituents on these properties have also been discussed, providing insights into how the presence of a methyl group might influence the properties of 4-Bromo-2-fluoro-3-methylphenol . Theoretical studies have further contributed to understanding the electronic properties, molecular electrostatic potential, and nonlinear optical properties of these compounds .

Relevant Case Studies

While the provided papers do not include case studies on 4-Bromo-2-fluoro-3-methylphenol, they do present case studies on closely related compounds. For example, the synthesis and characterization of various brominated phenolic compounds have been reported, along with their potential applications in materials science due to their photoluminescence and electrochemical properties . These studies can serve as a reference for understanding the potential applications and behavior of 4-Bromo-2-fluoro-3-methylphenol in similar contexts.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

It’s known that phenolic compounds like cresols can cause destruction of bacterial cell membranes .

Mode of Action

It’s known that brominated phenols can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Brominated phenols are known to participate in various organic reactions, including suzuki-miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.

Pharmacokinetics

It’s known that the compound’s molecular weight is 20503 g/mol , which could influence its bioavailability and pharmacokinetics.

Result of Action

Phenolic compounds like cresols are known to cause destruction of bacterial cell membranes , which could potentially be a result of this compound’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methylphenol. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability .

特性

IUPAC Name |

4-bromo-2-fluoro-3-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLJENRVVKIEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3-methylphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)

![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)

![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)